![molecular formula C12H12N2O B13165833 1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and an ethanone group at the para position of the phenyl ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with acetophenone derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or column chromatography to isolate the final product. Industrial methods may also employ continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 3-(5-Methyl-1H-pyrazol-4-yl)phenylmethanone
- 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
Comparison: 1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanone group. This structural uniqueness can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the ethanone group may enhance its ability to participate in certain chemical reactions or interact with specific biological targets.
Biological Activity
1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one, also known by its CAS number 1339768-42-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- CAS Number : 1339768-42-1
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency.
Cell Line | IC50 (µM) |
---|---|
Breast cancer (MCF-7) | 6.59 |
Lung cancer (A549) | 12.51 |
Colon cancer (HCT116) | 11.00 |
Cervical cancer (HeLa) | 8.30 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 20 |
Bacillus subtilis | 18 |
Proteus mirabilis | 17 |
The antimicrobial activity was assessed using the well diffusion method, revealing that the compound effectively inhibits bacterial growth .
The biological activity of this compound is thought to be linked to its ability to interact with various molecular targets within cells. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins . Additionally, its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study: Anticancer Efficacy
In a study conducted on the MCF-7 breast cancer cell line, researchers treated cells with varying concentrations of the compound and assessed cell viability using the MTT assay. The results indicated a dose-dependent decrease in cell viability, supporting the compound's potential as an anticancer agent.
Case Study: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated cultures compared to controls, suggesting that the compound could serve as a basis for developing new antimicrobial therapies.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[4-(2-methylpyrazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-7-8-13-14(12)2/h3-8H,1-2H3 |
InChI Key |
IVNRFYLXGVJMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=NN2C |
Origin of Product |
United States |
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